4-Bromo-4'-(methoxymethoxy)-1,1'-biphenyl
Overview
Description
4-Bromo-4’-(methoxymethoxy)-1,1’-biphenyl is an organic compound with the molecular formula C13H11BrO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom and a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-(methoxymethoxy)-1,1’-biphenyl typically involves the bromination of 4’-methoxymethoxy-1,1’-biphenyl. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-(methoxymethoxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated biphenyl derivatives.
Scientific Research Applications
4-Bromo-4’-(methoxymethoxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-(methoxymethoxy)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For example, its anti-senescence effects on human endothelial cells are attributed to its ability to selectively target and eliminate senescent cells, thereby promoting cellular rejuvenation . The exact molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-methoxybiphenyl: Similar structure but lacks the methoxymethoxy group.
4-Bromo-4’-methylbiphenyl: Similar structure but has a methyl group instead of the methoxymethoxy group.
4-Bromo-4’-fluorobiphenyl: Similar structure but has a fluorine atom instead of the methoxymethoxy group.
Uniqueness
4-Bromo-4’-(methoxymethoxy)-1,1’-biphenyl is unique due to the presence of both a bromine atom and a methoxymethoxy group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
1-bromo-4-[4-(methoxymethoxy)phenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-10-17-14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZYCRHMKIVJKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269260 | |
Record name | 4-Bromo-4′-(methoxymethoxy)-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153407-10-4 | |
Record name | 4-Bromo-4′-(methoxymethoxy)-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153407-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-4′-(methoxymethoxy)-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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